molecular formula C10H10ClNO B3430127 3-Chloromethyl-5-phenylisoxazoline CAS No. 80061-95-6

3-Chloromethyl-5-phenylisoxazoline

Cat. No. B3430127
CAS RN: 80061-95-6
M. Wt: 195.64 g/mol
InChI Key: NFPOZCYAWVJLAF-UHFFFAOYSA-N
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Description

3-Chloromethyl-5-phenylisoxazoline (CMPI) is a chemical compound that has gained considerable attention in the scientific and industrial sectors due to its unique physical and chemical properties. It has a CAS Number of 14731-10-3 and a molecular weight of 193.63 .


Synthesis Analysis

The synthesis of 3-chloromethyl-5-phenylisoxazoline involves the reaction of 3-chloromethyl-5-phenyl (p-tolyl)isoxazoles with substituted phenols under the conditions of Williamson reaction . This affords the corresponding 3-aryloxymethyl-5-phenyl (p-tolyl)isoxazoles .


Molecular Structure Analysis

The molecular formula of 3-Chloromethyl-5-phenylisoxazoline is C10H8ClNO . The InChI code is 1S/C10H8ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2.


Chemical Reactions Analysis

The reaction of 3-chloromethyl-5-phenyl (p-tolyl)isoxazoles with substituted phenols under the conditions of Williamson reaction affords the corresponding 3-aryloxymethyl-5-phenyl (p-tolyl)isoxazoles . Treating the latter with sodium methylate, sodium phenyl (benzyl, furfuryl)thiolates and morpholine in methanol results in the replacement of the chlorine atom in 3-chloromethyl-5-phenyl (p-tolyl)isoxazoles by methoxy-, phenyl- (benzyl, furfuryl)sulfanyl groups and morpholine residue .


Physical And Chemical Properties Analysis

3-Chloromethyl-5-phenylisoxazoline is a solid compound . It has a molecular weight of 193.63 .

Safety and Hazards

3-Chloromethyl-5-phenylisoxazoline causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPOZCYAWVJLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80061-95-6
Record name 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Hydroxymethyl-5-phenyl-4,5-dihydroisoxazole (3.2 g) is dissolved in 50 ml of anhydrous ether. To the solution cooled with ice is slowly added dropwise 2.6 g of thionyl chloride with stirring. The reaction mixture is allowed to stand overnight at room temperature and then the solvent is distilled off to give 3-chloromethyl-5-phenyl-4,5-dihydroisoxazole in the form of yellow brown oil.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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